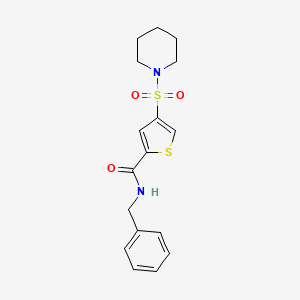

N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide often involves multi-step chemical reactions, starting from basic piperidine derivatives and incorporating various functional groups through reactions like halogenation, sulfonation, and amidation. For instance, the synthesis of piperidine derivatives with anti-acetylcholinesterase activity involves substituting the benzamide moiety with bulky groups to increase activity, indicating the significance of structural modifications in enhancing biological activity (Sugimoto et al., 1990).

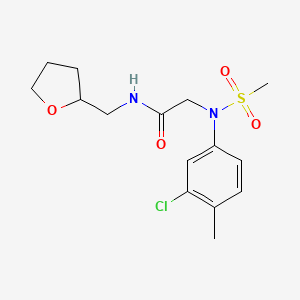

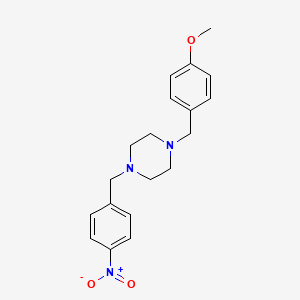

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied using techniques like NMR and X-ray crystallography. These studies reveal the importance of the piperidine nitrogen and the positioning of substituents for activity. For example, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives' activity is dramatically enhanced by the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide, highlighting the role of molecular structure in determining biological activity (Sugimoto et al., 1990).

Chemical Reactions and Properties

The chemical reactivity of N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide derivatives involves interactions with biological targets such as enzymes, which can be influenced by the presence of specific functional groups. For example, compounds in this class have shown potent inhibitory activity against acetylcholinesterase, a key enzyme in cholinergic neurotransmission, indicating their potential utility in treating conditions like dementia (Sugimoto et al., 1990).

科学的研究の応用

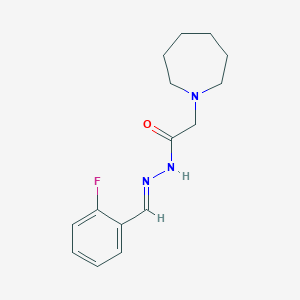

Anticholinesterase Activity

A study synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally related to N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, to evaluate their anti-acetylcholinesterase (AChE) activity. The introduction of specific groups significantly enhanced the activity against AChE, with one compound showing an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE), suggesting potential for development as antidementia agents (Sugimoto et al., 1990).

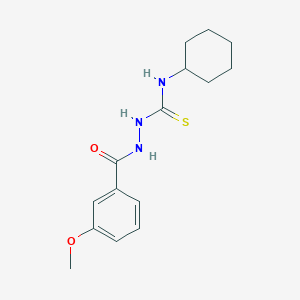

Antifungal Activity

N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, bearing similarities in functional groups to N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, were synthesized and showed antifungal activity against pathogens responsible for plant diseases. These findings indicate potential applications in agriculture for controlling fungal infections (Zhou Weiqun et al., 2005).

Urotensin-II Receptor Antagonism

Research into benzo[b]thiophene-2-carboxamide derivatives, which share a similar thiophene motif with N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, identified potent urotensin-II receptor antagonists. This suggests a potential therapeutic application in treating diseases related to the urotensin system (Chae Jo Lim et al., 2016).

Glycosidic Linkage Formation

The use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride as reagents demonstrated their efficacy in activating thioglycosides for the formation of glycosidic linkages. This application is crucial in synthetic chemistry for constructing complex carbohydrates, indicating the versatility of compounds similar to N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in facilitating such reactions (David Crich and Mark E. Smith, 2001).

Antibacterial Evaluation

Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, synthesized through reactions involving components structurally related to N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, demonstrated antibacterial effects against both Gram-negative and Gram-positive bacteria. This highlights the potential for developing new antibacterial agents from compounds with similar structural frameworks (Behjat Pouramiri et al., 2017).

特性

IUPAC Name |

N-benzyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c20-17(18-12-14-7-3-1-4-8-14)16-11-15(13-23-16)24(21,22)19-9-5-2-6-10-19/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUPZVUVQJSYDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone](/img/structure/B5513815.png)

![N-{(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5513821.png)

![4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B5513824.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5513832.png)

![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5513850.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)

![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)

![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B5513867.png)